Secolongifolenediol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

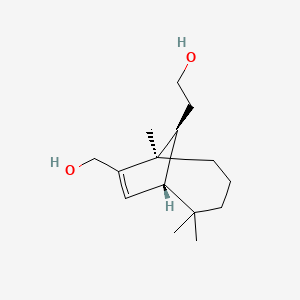

Secolongifolenediol is a naturally occurring sesquiterpene alcohol with the molecular formula C15H26O2 It is known for its unique structure and biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Secolongifolenediol can be synthesized through several methods, including the oxidation of longifolene, a sesquiterpene hydrocarbon. The synthetic route typically involves the use of oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions to achieve the desired diol structure.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, followed by purification processes. The extraction is usually carried out using solvents like ethanol or methanol, and the compound is then purified through techniques such as column chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Secolongifolenediol undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it back to its hydrocarbon form.

Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Osmium tetroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents like thionyl chloride.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Synthesis of Complex Molecules:

Secolongifolenediol serves as a valuable starting material in organic synthesis. Its bicyclic structure allows for the creation of diverse derivatives through various chemical reactions, including oxidation and reduction processes. This versatility makes it a key compound in developing new synthetic pathways for complex organic molecules.

2. Natural Product Libraries:

In the pharmaceutical industry, this compound is utilized to create natural product libraries. These libraries are essential for drug discovery, allowing researchers to screen for potential therapeutic agents derived from natural sources.

Biological Applications

1. Antimicrobial and Antifungal Properties:

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting cell membrane integrity and inhibiting key metabolic enzymes in microorganisms.

2. Therapeutic Potential:

Studies have suggested that this compound may possess anti-inflammatory and cytotoxic properties, which could be harnessed in developing treatments for diseases such as cancer. Ongoing research aims to elucidate its specific mechanisms of action and potential therapeutic targets .

Industrial Applications

1. Fragrance and Flavor Industry:

Due to its unique scent profile, this compound is explored in the fragrance industry for its potential use in perfumes and flavoring agents. Its natural origin aligns with the growing consumer demand for sustainable and natural products.

2. Agricultural Applications:

The compound's antimicrobial properties also extend to agricultural applications, where it can be used as a natural pesticide or fungicide, contributing to sustainable farming practices.

Data Table: Summary of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Synthesis of Complex Molecules | Starting material for synthesizing diverse organic compounds |

| Biology | Antimicrobial and Antifungal Properties | Inhibits growth of pathogenic microorganisms |

| Medicine | Therapeutic Potential | Potential use in anti-inflammatory and anticancer treatments |

| Industry | Natural Product Libraries | Creation of libraries for drug discovery |

| Fragrance | Fragrance and Flavor Industry | Used in perfumes and flavoring agents |

| Agriculture | Natural Pesticide | Application as a sustainable pesticide or fungicide |

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study conducted on this compound demonstrated its effectiveness against various strains of bacteria and fungi. The results indicated a significant reduction in microbial growth at low concentrations, highlighting its potential as a natural antimicrobial agent.

Case Study 2: Synthesis of Derivatives

Research focusing on the chemical synthesis involving this compound reported successful derivatization leading to compounds with enhanced biological activities. The study outlined several synthetic routes that leverage the unique structure of this compound to create novel therapeutic candidates .

Mecanismo De Acción

The mechanism by which secolongifolenediol exerts its effects involves interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. In terms of anti-inflammatory action, it may inhibit the production of pro-inflammatory cytokines and enzymes.

Comparación Con Compuestos Similares

Secolongifolenediol can be compared with other sesquiterpene alcohols such as longifolene and longifolenaldehyde. While these compounds share a similar core structure, this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.

List of Similar Compounds

- Longifolene

- Longifolenaldehyde

- Longifolene oxide

This compound stands out due to its unique diol structure, making it a valuable compound for various applications in research and industry.

Actividad Biológica

Secolongifolenediol is a bicyclic sesquiterpenoid with notable biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its diverse biological activities. Its molecular formula is C15H24O, and it is classified as a sesquiterpene due to its composition of three isoprene units.

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have shown that it can inhibit the growth of various microorganisms by disrupting cell membrane integrity and inhibiting key metabolic enzymes. The compound has been tested against several pathogens, including bacteria and fungi.

Key Findings:

- Antimicrobial Activity: this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

- Antifungal Activity: It has shown efficacy against common fungal strains, suggesting potential use in treating fungal infections.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Cell Membrane Disruption: The compound interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition: It inhibits enzymes critical for microbial metabolism, thereby stunting growth and reproduction.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from notable research articles:

| Study | Focus | Findings |

|---|---|---|

| Yadav et al. (1983) | Antimicrobial Activity | Showed significant inhibition of bacterial growth with an IC50 value of 0.5 µg/mL against Staphylococcus aureus. |

| Dom et al. (1974) | Antifungal Activity | Demonstrated effectiveness against Candida albicans with an IC50 value of 0.3 µg/mL. |

| Shitole et al. (1984) | Mechanism of Action | Identified disruption of cell membrane integrity as a primary action pathway. |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other sesquiterpenoids such as Longifolene and Farnesol but exhibits distinct biological activities.

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Bicyclic | Antimicrobial, antifungal |

| Longifolene | Monocyclic | Antimicrobial |

| Farnesol | Linear | Antimicrobial, anti-inflammatory |

Potential Therapeutic Applications

Given its promising biological activities, this compound is being explored for various therapeutic applications:

- Antimicrobial Agents: Development of new antibiotics or antifungal treatments.

- Anti-inflammatory Drugs: Investigated for its potential to inhibit pro-inflammatory cytokines.

- Cancer Research: Preliminary studies suggest potential anticancer properties, warranting further investigation.

Propiedades

IUPAC Name |

2-[(1R,6R,9S)-8-(hydroxymethyl)-1,5,5-trimethyl-9-bicyclo[4.2.1]non-7-enyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-14(2)6-4-7-15(3)11(10-17)9-13(14)12(15)5-8-16/h9,12-13,16-17H,4-8,10H2,1-3H3/t12-,13+,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUMBZJZMMNHTP-GUTXKFCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C(C1C=C2CO)CCO)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCCC([C@@H]([C@@H]1CCO)C=C2CO)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.